molecular formula C8H14O3 B1589618 Tert-butyl 2-(hydroxymethyl)acrylate CAS No. 121065-74-5

Tert-butyl 2-(hydroxymethyl)acrylate

Cat. No. B1589618
CAS RN: 121065-74-5
M. Wt: 158.19 g/mol
InChI Key: SVBJTBWVTZLHIZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)acrylate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of tert-butyl 2-(hydroxymethyl)acrylate can be achieved from formaldehyde and tert-butyl acrylate . Another method involves the reaction of tert-butyl acrylate with paraformaldehyde in the presence of catalytic 1,4-diazabicyclo [2.2.2]octane and tert-butyl alcohol at elevated temperatures .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(hydroxymethyl)acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider or NIST Chemistry WebBook .


Chemical Reactions Analysis

Tert-butyl 2-(hydroxymethyl)acrylate can undergo free-radical polymerization, which is a common method used to produce polymeric materials . The reaction of tert-butyl acrylate with paraformaldehyde leads to the formation of tert-butyl alpha-(hydroxymethyl)acrylate .


Physical And Chemical Properties Analysis

Tert-butyl 2-(hydroxymethyl)acrylate has a molecular weight of 158.2 . For more detailed physical and chemical properties, you may refer to resources like ChemicalBook .

Scientific Research Applications

Polymerization and Polymer Properties

  • Radical Polymerization : Tert-butyl α-(hydroxymethyl) acrylate undergoes radical polymerization, resulting in atactic polymers with a high molecular weight. Cyclopolymerization of its ether dimer can create soluble polymers through spontaneous bulk reactions at temperatures over 120°C. These polymers can undergo thermolysis to remove tert-butyl groups, producing lactone and ester groups (Mathias, Warren, & Huang, 1991).

  • Anionic Polymerization : This compound can also be polymerized anionically, leading to poly(acrylic acid) with narrow molecular weight distributions when purified and polymerized under controlled conditions (Kitano, Fujimoto, & Nagasawa, 1977).

  • Block Copolymer Formation : The polymerization of hydroxy and amino functional acrylates and methacrylates with protective groups like tert-butyldimethylsilyl has been explored. This includes the synthesis of block copolymers based on polystyrene macroinitiators by atom transfer radical polymerization (ATRP) (Yin, Habicher, & Voit, 2005).

Polymer Stabilization

  • Thermal Stabilizer for Polymers : This compound acts as an effective stabilizer for the thermal degradation of butadiene type polymers, especially under an oxygen-free atmosphere. Its stabilizing mechanism involves polymer radical trapping followed by fast hydrogen transfer (Yachigo et al., 1988).

Advanced Material Applications

  • Nanosphere Formation : The synthesis of nanospheres with applications in fluorescence in situ hybridization assays has been demonstrated. For example, poly(tert-butyl acrylate)-block-poly(2-hydroxyethyl methacrylate) can be modified to form fluorescent diblock nanospheres (Li, Liu, Law, & Sells, 2002).

  • Preparation of Functional Grafts on Polyethylene : Tert-butyl acrylate polymers can be used to prepare functional grafts on polyethylene. This involves attaching a functionalized polymer to an oxidized polyethylene film and then hydrolyzing it to produce grafts with specific chemical properties (Bergbreiter, Franchina, & Kabza, 1999).

  • On-demand Dismantlable Adhesion Systems : High-molecular-weight and functional acrylic block copolymers containing tert-butyl acrylate have been developed for use in adhesion systems that can be dismantled in response to dual external stimuli such as photoirradiation and postbaking (Yamanishi, Sato, & Matsumoto, 2013).

Safety and Hazards

Tert-butyl 2-(hydroxymethyl)acrylate is classified as a hazardous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is toxic if inhaled and may cause respiratory irritation .

Mechanism of Action

Target of Action

Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer that primarily targets the formation of polymers . It is characterized by its high reactivity, which is typical of acrylates, and its bulky, hydrophobic moiety .

Mode of Action

The compound interacts with its targets through polymerization processes. Tert-butyl 2-(hydroxymethyl)acrylate can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .

Biochemical Pathways

The primary biochemical pathway affected by Tert-butyl 2-(hydroxymethyl)acrylate is the polymerization-induced self-assembly (PISA) pathway . This pathway is an efficient and versatile method to afford polymeric nano-objects with polymorphic morphologies . The compound’s different water solubilities, due to the different butyl groups, play a key role in the morphology of the generated block copolymer nano-objects .

Pharmacokinetics

The compound’s water solubility influences its distribution and bioavailability during the polymerization process .

Result of Action

The molecular and cellular effects of Tert-butyl 2-(hydroxymethyl)acrylate’s action are primarily observed in the formation of polymers with desirable characteristics . The compound’s action results in polymers that exhibit high hydrophobicity, hardness, interlocking between different polymer chains, and reduced polymer chain entanglements .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-(hydroxymethyl)acrylate are influenced by environmental factors such as temperature and water availability . For instance, the compound’s polymerization is photoinitiated and occurs at specific temperatures . Additionally, the presence of water plays a key role in enhancing chain mobility required for morphological transition in emulsion PISA .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBJTBWVTZLHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438124
Record name t-butyl hydroxymethylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121065-74-5
Record name t-butyl hydroxymethylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

 In a typical procedure, t-butyl acrylate (III) is reacted with paraformaldehyde in the presence of 3-quinuclidinol to provide t-butyl hydroxymethylacrylate (IV). This is first treated with thionyl chloride in the presence of triethylamine and pyridine to provide the corresponding chloromethylacrylate, which is then reacted with (S,S)-α-α′-dimethyldibenzylamine to provide an acrylate of the formula (V). This is converted to a compound of the formula (IX) by the method set out in Tet. Lett., 1993, 34(8), 1323-6. A compound of the formula (IX) is then condensed with a lysine derivative of the formula (X) by a similar procedure to that described in EP-A-0358398 for the preparation of a compound of the formula (XI). A compound of the formula (XI) is then converted to a compound of the formula (II) using a solution of trifluoroacetic acid and anisole in dichloromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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